N-Boc-3-(3,4-dichlorophenyl)-DL-beta-alaninol
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Overview
Description
Tert-butyl (1-(3,4-dichlorophenyl)-3-hydroxypropyl)carbamate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a tert-butyl carbamate group attached to a 3,4-dichlorophenyl ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(3,4-dichlorophenyl)-3-hydroxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3,4-dichlorophenyl-3-hydroxypropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-(3,4-dichlorophenyl)-3-hydroxypropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the carbamate group.
Substitution: The dichlorophenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Tert-butyl (1-(3,4-dichlorophenyl)-3-hydroxypropyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (1-(3,4-dichlorophenyl)-3-hydroxypropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (1-(3,4-dichlorophenyl)-3-hydroxypropyl)carbamate: Unique due to its specific substitution pattern and functional groups.
Tert-butyl (1-(3,4-dichlorophenyl)-3-hydroxyethyl)carbamate: Similar structure but with an ethyl group instead of a propyl group.
Tert-butyl (1-(3,4-dichlorophenyl)-3-hydroxybutyl)carbamate: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
The uniqueness of tert-butyl (1-(3,4-dichlorophenyl)-3-hydroxypropyl)carbamate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H19Cl2NO3 |
---|---|
Molecular Weight |
320.2 g/mol |
IUPAC Name |
tert-butyl N-[1-(3,4-dichlorophenyl)-3-hydroxypropyl]carbamate |
InChI |
InChI=1S/C14H19Cl2NO3/c1-14(2,3)20-13(19)17-12(6-7-18)9-4-5-10(15)11(16)8-9/h4-5,8,12,18H,6-7H2,1-3H3,(H,17,19) |
InChI Key |
GERCIEUFEWCELG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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